4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Overview
Description
4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one is a complex organic compound with a unique structure that combines elements of indole and naphthyridine.
Scientific Research Applications
4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one are currently unknown
Mode of Action
It’s known that similar compounds interact with their targets, causing changes in cellular processes .
Biochemical Pathways
It’s likely that the compound affects multiple pathways, given the complexity of biological systems and the broad range of biological activities exhibited by similar compounds .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antimycobacterial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit antimycobacterial activity
Cellular Effects
4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one has been reported to have significant cytotoxic activity against certain cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting materials such as substituted indoles and naphthyridines can be reacted under acidic or basic conditions to form the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Comparison with Similar Compounds
4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one can be compared with other similar compounds, such as:
5-Hydroxy-4-methoxycanthin-6-one: This compound shares a similar indole-naphthyridine structure but has different substituents, leading to variations in its biological activities.
2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: Another analog with a methoxy group, which may affect its reactivity and applications.
10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: This compound also has a methoxy group, providing different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-11-7-12(18)16-10-4-2-1-3-8(10)9-5-6-15-13(11)14(9)16/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUDNKAMEIUZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C(=O)C=C(C4=NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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